N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a bithiophene moiety linked via a hydroxyethyl group to a pyridine-3-sulfonamide scaffold. This compound combines the electron-rich aromatic system of bithiophene with the sulfonamide group, a structural motif widely explored in medicinal chemistry for antimicrobial, antitumor, and enzyme-inhibitory activities . The hydroxyethyl linker may enhance solubility and bioavailability compared to non-polar analogs.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S3/c18-13(9-17-23(19,20)12-2-1-6-16-8-12)15-4-3-14(22-15)11-5-7-21-10-11/h1-8,10,13,17-18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXNSYXVKQQUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide typically involves multiple steps
Synthesis of Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a thiophene derivative is coupled with a stannylated thiophene in the presence of a palladium catalyst.
Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene is replaced by a hydroxyethyl group.
Attachment of Pyridine-3-sulfonamide: The final step involves the sulfonamide formation, which can be achieved by reacting the hydroxyethyl-bithiophene intermediate with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bithiophene moiety can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated bithiophene derivatives.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biological assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide is largely dependent on its application. In medicinal chemistry, the sulfonamide group is known to inhibit bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition prevents bacterial growth and replication.
Comparison with Similar Compounds
Structural Features
The compound’s key distinguishing features include:
- Hydroxyethyl linker : Introduces polarity, improving aqueous solubility compared to alkyl or aryl linkers.
- Pyridine-3-sulfonamide: A common pharmacophore in sulfonamide drugs, known for hydrogen-bonding and enzyme-targeting capabilities.
Table 1: Structural Comparison with Analogous Compounds
Electronic and Solubility Properties
- The bithiophene group in the target compound likely enhances electron density and π-stacking capability compared to mono-thiophene or phenyl analogs .
- The hydroxyethyl linker may improve solubility relative to the methoxy or bromo substituents in ’s compound, which rely on halogenated aryl groups for lipophilicity .
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the [2,3'-bithiophene] moiety via electrophilic aromatic substitution or coupling reactions. For example, Lawesson’s reagent can be used for thionation and cyclization of precursors .
- Step 2 : Functionalization of the hydroxyethyl group through nucleophilic substitution, often using sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) .
- Step 3 : Optimization of reaction parameters (e.g., anhydrous conditions, pH 7–8, 0–5°C for sulfonamide bond formation) to minimize side reactions and improve yields .
Critical Parameters : Temperature control during sulfonamide coupling and purification via column chromatography (silica gel, ethyl acetate/hexane mixtures) .
Q. How is the structural integrity of this compound validated experimentally?
Characterization employs:
- NMR Spectroscopy : and NMR confirm regiochemistry of the bithiophene and sulfonamide groups. For example, aromatic proton signals in δ 7.0–8.5 ppm indicate pyridine and thiophene rings .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 437.08 for CHNOS) .
- X-ray Crystallography : Resolves bond angles and confirms spatial arrangement of the hydroxyethyl linker .
Advanced Research Questions
Q. How do electronic properties of the bithiophene and sulfonamide groups influence reactivity or material applications?
- Bithiophene : The conjugated π-system enables charge transport, making the compound suitable for organic electronics (e.g., OLEDs). UV-Vis spectra show λ ~350 nm, indicative of extended conjugation .
- Sulfonamide : The electron-withdrawing -SONH group stabilizes negative charges, enhancing interactions with biological targets (e.g., enzymes) .
- Contradictions : While thiophene derivatives are typically redox-active, the hydroxyethyl group may introduce steric hindrance, reducing electrochemical stability. Cyclic voltammetry studies are recommended to resolve this .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Hypothesis 1 : Variability in bacterial inhibition (e.g., E. coli vs. S. aureus) may stem from differences in membrane permeability. LogP calculations and Hansen solubility parameters can clarify hydrophobicity effects .
- Hypothesis 2 : Conflicting enzyme inhibition (e.g., COX-2 vs. carbonic anhydrase) could arise from divergent binding modes. Molecular docking simulations (AutoDock Vina) and mutagenesis studies are critical for validation .
- Methodological Fix : Standardize assay conditions (pH, ionic strength) and use isogenic mutant strains to isolate target-specific effects .
Q. How can researchers resolve discrepancies in thermal stability data reported for this compound?
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (T) under inert vs. oxidative atmospheres. For example, T >200°C in N vs. <150°C in O suggests oxidative susceptibility .
- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions (e.g., endothermic peaks at 120–130°C) that may explain batch-to-batch variability .
- Recommendation : Use controlled recrystallization (e.g., from DMF/water) to ensure consistent crystalline forms .
Q. What mechanistic insights explain its potential in organic electronics?
- Charge Transport : The bithiophene-pyridine backbone facilitates π-π stacking, as shown by X-ray diffraction (d-spacing ~3.5 Å). Hole mobility (µ) measured via space-charge-limited current (SCLC) is ~10 cm/V·s, comparable to P3HT .
- Bandgap Engineering : Introducing electron-deficient sulfonamide groups reduces the HOMO-LUMO gap (DFT-calculated ΔE ~2.8 eV), enhancing light absorption in photovoltaic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
